Technical Guide: 3-Fluoro-2-methylpyridine (CAS 15931-15-4)
Technical Guide: 3-Fluoro-2-methylpyridine (CAS 15931-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic incorporation of a fluorine atom and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Fluoro-2-methylpyridine.
Physicochemical Properties
3-Fluoro-2-methylpyridine is a colorless to yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Fluoro-2-methylpyridine
| Property | Value | Reference |
| CAS Number | 15931-15-4 | [1][2] |
| Molecular Formula | C₆H₆FN | [1][4] |
| Molecular Weight | 111.12 g/mol | [1][4] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Density | 1.077 g/mL | [1][5] |
| Boiling Point | 113.9 - 114 °C at 760 mmHg | [1][3][5] |
| Melting Point | -70 °C | [6] |
| Flash Point | 22.7 - 23 °C | [2][5] |
| Refractive Index | 1.477 | [5] |
| Solubility | Slightly soluble in water. | [7] |
| Purity | ≥99% (GC) | [1] |
Synthesis and Spectroscopic Data
While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-methylpyridine was not found in the surveyed literature, a plausible synthetic route can be inferred from methodologies used for similar fluorinated pyridine compounds. One common approach involves the fluorination of a corresponding aminopyridine derivative via a Sandmeyer-type reaction (Balz-Schiemann reaction), where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.
A general workflow for a potential synthesis is outlined below.
Caption: Plausible synthetic route for 3-Fluoro-2-methylpyridine.
Note: This represents a generalized pathway, and specific reaction conditions would require optimization.
Applications in Research and Development
3-Fluoro-2-methylpyridine is a versatile intermediate with applications primarily in the pharmaceutical and agrochemical sectors.[3][4]
Pharmaceutical Intermediate
The compound serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4] The introduction of the 3-fluoro-2-methylpyridine moiety can enhance the therapeutic properties of drug candidates, including:
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[2]
-
Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as enzymes and receptors.[2]
-
Modified Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Caption: Workflow of 3-Fluoro-2-methylpyridine in drug development.
Agrochemicals
Similar to its role in pharmaceuticals, 3-Fluoro-2-methylpyridine is used in the synthesis of advanced herbicides and pesticides.[3] The resulting agrochemicals can exhibit improved efficacy and potentially a more favorable environmental profile.[3]
Cholinesterase Reactivators
An interesting application of 3-Fluoro-2-methylpyridine is in the synthesis of fluorine-containing pyridinealdoximes.[8][9] These molecules have potential use as reactivators of cholinesterase enzymes that have been inhibited by organophosphates, such as nerve agents and pesticides.
Organophosphates phosphorylate a serine residue in the active site of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. Oxime-containing compounds can reactivate the inhibited enzyme by removing the phosphoryl group.
Caption: General mechanism of cholinesterase reactivation by an oxime.
Safety and Handling
3-Fluoro-2-methylpyridine is a flammable liquid and vapor and is harmful if swallowed or inhaled.[6] It is toxic in contact with skin and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[6]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[6] |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage.[6] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[6] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[6] |
Precautionary Statements (selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Conclusion
3-Fluoro-2-methylpyridine is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique structural features allow for the fine-tuning of molecular properties, leading to the development of more effective and safer products. While detailed experimental data is somewhat limited in publicly accessible sources, the foundational knowledge of its properties and applications provides a strong basis for its use in innovative research and development projects. As with all reactive chemical intermediates, strict adherence to safety protocols is essential when handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 8. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
